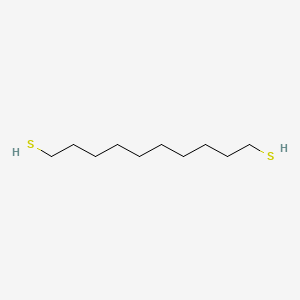

1,10-Decanedithiol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

decane-1,10-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22S2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQACRNTVQWTFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCS)CCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074464 | |

| Record name | 1,10-Decanedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-67-9 | |

| Record name | 1,10-Decanedithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decane-1,10-dithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-DECANEDITHIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Decanedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decane-1,10-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,10-Decanedithiol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HB35X325C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

1,10 Decanedithiol: Structure, Properties, and Synthesis

1,10-Decanedithiol is a linear molecule with thiol groups at the terminal positions of a ten-carbon alkyl chain. Its chemical structure is defined by the connectivity of these atoms.

Molecular Structure and Basic Properties

This compound is sensitive to air and should be stored under inert gas in cool, dry conditions. fishersci.cafishersci.dechemdad.comtcichemicals.comtcichemicals.comfishersci.com

Synthesis Methods

Several methods can be employed for the synthesis of this compound. Common approaches include the alkylation of thiols with appropriate alkyl halides and the reduction of corresponding disulfides. smolecule.com Electrochemical methods have also been explored for synthesizing polymers from this compound. smolecule.com

Self Assembled Monolayers Sams of 1,10 Decanedithiol

Formation and Structural Characterization of 1,10-Decanedithiol SAMs

The formation of SAMs from alkanethiols and dithiols on metal surfaces is a well-established process typically involving the spontaneous adsorption of the molecules from solution onto the substrate. vt.edufkit.hr This process is driven by the strong chemical affinity between the sulfur head group and the metal surface. vt.edu

Adsorption Mechanisms on Metallic Substrates (e.g., Gold, Silver)

The adsorption of thiols and dithiols on gold surfaces is generally accepted to occur through the formation of a thiolate bond between the sulfur atom and the gold substrate. fkit.hr For dithiols like this compound, with thiol groups at both ends, the adsorption mechanism can be more complex than that of monothiols. While one thiol group typically binds to the metal surface, the second thiol group can either remain unbound, extending away from the surface (standing up phase), or also bind to the surface, forming a loop structure. fkit.hrnih.gov The formation of a well-defined and stable SAM of this compound on gold is facilitated by the strong binding of its thiol groups to the metal. smolecule.com Studies using techniques like X-ray photoelectron spectroscopy (XPS) have indicated that this compound SAMs on gold can comprise a mixture of standing up and lying down phases, with the bound sulfur component being more intense than the unbound thiol feature. nih.gov This suggests that a significant proportion of the molecules are bound to the surface via only one thiol group. nih.gov

Influence of Solvent and Concentration on SAM Organization

The choice of solvent and the concentration of the dithiol solution play crucial roles in the organization and quality of the resulting SAM. The immersion method, often utilizing ethanolic solutions, is a common technique for preparing SAMs from alkanedithiols and alkanethiols. fkit.hrfkit.hr The concentration of the alkanedithiol solution can influence the density of inserted molecules in mixed SAMs. acs.org While specific detailed data on the influence of various solvents and concentrations solely on this compound SAMs from the provided text is limited, research on SAM formation in general highlights these as critical parameters affecting molecular packing, orientation, and surface coverage. pitt.edursc.org Factors such as solvent evaporation kinetics can also impact assembly dynamics and monolayer structure. rsc.org

Morphological Analysis of this compound SAMs

Morphological characterization techniques such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM) are employed to analyze the structure and organization of this compound SAMs. fkit.hrfkit.hracs.org STM studies of dithiol and mixed SAMs have revealed typical one-atom-deep thiol-induced depressions in the images. fkit.hrfkit.hr For this compound SAMs, the possibility of loop formation can introduce disorder in the monolayer, potentially leading to lower surface coverage compared to monothiols of similar chain length. fkit.hrfkit.hr AFM has also been used to confirm the formation of closely packed SAMs with etch pits on gold substrates modified with this compound. mdpi.com Morphological characterization can be performed ex situ in air. fkit.hrfkit.hracs.org

Mixed SAMs with this compound and Other Thiols (e.g., 1-Octanethiol (B94742), 1-Decanethiol)

Mixed SAMs incorporating this compound with other thiols, such as 1-octanethiol and 1-decanethiol (B86614), have been investigated to tailor surface properties and improve monolayer characteristics. smolecule.comfkit.hracs.orgmdpi.comwikipedia.orgfishersci.cafishersci.co.ukresearchgate.net Mixed SAMs prepared from dithiol and monothiol solutions can exhibit improved stability compared to pure dithiol SAMs. fkit.hrfkit.hr However, for longer chain dithiols like this compound, the increased possibility of loop formation in pure SAMs can lead to lower surface coverage, which can be overcome by the presence of monothiols in mixed monolayers. fkit.hrfkit.hr

Studies on mixed SAMs of 1-octanethiol and this compound on Au(111) surfaces have been conducted, with different ratios of the two components being used to control the density of functional groups on the surface. mdpi.com For instance, a 1:100 ratio of this compound to 1-octanethiol has been used to create a mixed SAM with a reduced density of dithiol molecules. mdpi.com Morphological characterization using STM has been applied to study these mixed SAMs. fkit.hrfkit.hr

Mixed SAMs of 1-decanethiol and this compound on Au(111) surfaces have also been studied, focusing on the effect of SAM organization and the availability of free thiol groups. acs.org Enhanced stability and organization were observed for mixed SAMs with increasing monothiol content compared to pure dithiol SAMs. acs.org

Electronic Properties and Charge Transport in this compound SAMs

The electronic properties and charge transport characteristics of this compound SAMs are of significant interest, particularly in the context of molecular electronics and nanoscale devices. SAMs can act as tunneling barriers, and the length and nature of the molecules influence charge transport across the interface.

Studies investigating charge transport across molecular junctions incorporating this compound have been conducted. rsc.orgnih.govresearchgate.netresearchgate.net In devices where gold nanoparticles are sandwiched between double layers of alkanedithiol linkers, including this compound, the electrical conductance has been found to be higher compared to devices with a single, thinner alkanedithiol SAM. rsc.orgnih.govresearchgate.netresearchgate.net This enhanced conductance in molecule-nanoparticle-molecule sandwiches linked by this compound and other dithiols is suggested to have a topological origin related to how the devices assemble, creating more efficient electron transport pathways. rsc.orgnih.govresearchgate.netresearchgate.net

The surface potential of this compound molecular domains has been reported to be lower than that of 1-decanethiol molecular domains in phase-separated SAMs. acs.org This difference has been attributed to the arrangement of this compound molecules with their molecular axes parallel to the substrate due to the formation of two strong S-Au bonds per molecule in these specific phase-separated structures. acs.org Kelvin-probe force microscopy (KFM) is a technique used to investigate the local surface potentials of molecules in SAMs. acs.org

Research findings related to charge transport in this compound SAMs and structures incorporating them highlight their potential as components in nanoscale electronic devices.

Electron Transfer Processes Across this compound SAMs

Electron transfer processes across molecular layers are fundamental to various applications, including molecular electronics and biosensing. SAMs of this compound provide a controlled environment to study such processes. The ordered structure of these SAMs facilitates controlled electron transfer between the metal substrate and molecules or nanoparticles adsorbed on the SAM surface. smolecule.com

Research on electron transfer across alkanedithiol SAMs, including this compound, often involves their integration into molecular junctions or interfaces with nanoparticles. rsc.orgpitt.edu For instance, devices consisting of gold nanoparticles sandwiched between double layers of alkanedithiol linkers, including this compound, have shown enhanced electrical conductance compared to single alkanedithiol SAMs. rsc.orgrsc.org This suggests that the dithiol linkers play a crucial role in facilitating charge transport across these complex structures. rsc.orgrsc.org

Studies using techniques like cyclic voltammetry have been employed to investigate electron transfer kinetics across SAMs containing this compound, particularly in the context of modified electrodes and their interaction with electroactive species or nanoparticles. pitt.edu

Surface Potential Measurements and Dipole Moment Analysis

The surface potential of a SAM is a critical property that reflects the collective dipole moment of the adsorbed molecules and the interface formed with the substrate. Kelvin-probe force microscopy (KFM) is a technique used to measure the surface potential of SAMs, providing insights into the molecular orientation and packing density. acs.orgacs.org

Studies using KFM have investigated the surface potential of this compound SAMs, including those formed by inserting this compound molecules into host alkanethiol SAMs on Au(111). acs.orgacs.org These measurements can reveal differences in surface potential depending on how the dithiol molecules are oriented and bound to the surface (e.g., bound through one or both thiol groups). acs.org

For example, the surface potential of inserted this compound molecules was found to be slightly higher than that of the host octanethiol SAMs, indicating a difference in the effective dipole moment. acs.org In phase-separated SAMs, where this compound molecules might be arranged parallel to the substrate due to binding through both thiol groups, the surface potential was reported to be lower compared to decanethiol monolayers. acs.org Analysis of surface potential measurements helps in understanding the molecular arrangement and the resulting electrostatic landscape at the SAM surface. acs.orgaip.org

Conductance Studies in Molecular Junctions

The electrical conductance of molecular junctions incorporating this compound SAMs is a key area of research in molecular electronics. These studies aim to understand how charge is transported through the molecular layer when it is connected between two electrodes. acs.org Alkanedithiols, including this compound, are often used as the molecular component in such junctions due to their ability to form stable connections with metal electrodes through their thiol groups. acs.orgnih.gov

Experimental and theoretical studies have investigated the conductance of alkanedithiol single-molecule junctions. acs.org The conductance can be influenced by factors such as the molecule-electrode bonding geometry, molecular conformation, and the presence of defects within the SAM. acs.org For instance, the presence of gauche defects in the alkane chain can significantly decrease the conductance. acs.org

Conductance measurements of junctions formed with this compound have been compared to those formed with other molecules, such as alkanethiols and alkanedibromides, to understand the role of the end groups and the molecular backbone in charge transport. nih.govacs.orgchemrxiv.org Studies have shown that the conductance of this compound junctions can be influenced by the type of metal electrode used (e.g., gold or silver). nih.govacs.org

Data from conductance studies often show characteristic values or distributions that correspond to different molecular configurations and contact geometries within the junction. acs.orgnih.gov

Effect of Linker Length on Charge Transport in Multi-Layer Systems

The length of the molecular linker is a crucial parameter that affects charge transport in molecular and multi-layer systems. In systems involving this compound as a linker, its ten-carbon chain provides a specific distance and electronic coupling between the connected components.

Beyond simple SAMs, the effect of linker length has also been investigated in more complex biological or hybrid systems where alkanedithiols are used to bridge proteins or nanoparticles. osti.gov For example, in fusions of photosystem I and hydrogenase, alkanedithiol linkers of varying lengths, including this compound, have been used to facilitate electron transfer. osti.gov These studies highlight that while shorter linkers might intuitively suggest faster electron transfer due to shorter distances, the optimal length can depend on a balance of factors, including steric interactions and the specific electronic coupling achieved by the linker. osti.gov The linker length influences the distance between components and can also affect the conformational flexibility and interactions within the multi-layer structure, thereby impacting charge transport efficiency. osti.govnih.gov

Here is a data table summarizing some findings related to surface potential and conductance:

| Molecule | Substrate | Measurement Type | Key Finding | Source |

| This compound | Au(111) | Surface Potential (KFM) | 11 mV higher than host C8S SAMs when inserted. acs.org | acs.org |

| This compound | Au | Surface Potential (KFM) | 100-150 mV lower than 1-decanethiol SAMs in phase-separated SAMs. acs.org | acs.org |

| Alkanedithiols (incl. C10) | Au | Conductance | Conductance decreases with increasing chain length. chemrxiv.org | chemrxiv.org |

| This compound | Silver | Conductance | Conductance is 2.5x higher than C10Br junctions on silver. nih.govchemrxiv.org | nih.govchemrxiv.org |

| This compound | Gold | Conductance | Conductance is ~22x lower than Au-C(sp3) linked octane (B31449) analogue on gold. nih.gov | nih.gov |

Polymerization Mechanisms and Kinetics

The thiol groups of this compound can participate in several polymerization mechanisms, leading to polymers with diverse structures and properties.

Poly(disulfide) Synthesis via Air Oxidation

Poly(disulfide)s can be synthesized from 1,ω-dithiols, including this compound, through oxidative polymerization. Air oxidation, particularly under basic conditions, is a method employed for this synthesis. nih.govgoogle.comresearchgate.netfrontiersin.org This process involves the formation of disulfide linkages (-S-S-) between the dithiol monomers. Early studies demonstrated that air oxidation alone could yield poly(disulfide)s, although often with low molecular weights. acs.org The reaction typically involves dissolving the dithiol in a solvent containing a base, such as methanol (B129727) with NaOH, and exposing the mixture to air flow for an extended period, sometimes several days. nih.govfrontiersin.org The resulting polymer, such as poly-(disulfanyl-n-decane) from this compound, is obtained as a solid after workup. nih.govfrontiersin.org While air oxidation is a straightforward method, other oxidizing agents have also been investigated, with air oxidation sometimes yielding polymers with higher viscosities compared to methods using bromine, nitric acid, or ferric chloride. google.com The introduction of disulfide groups through this method can render polymers biodegradable. nih.govresearchgate.net

Thiol-Yne Click Chemistry in Copolymer Systems

This compound is utilized in thiol-yne click chemistry for the synthesis of various copolymer systems. nih.govdigitellinc.comresearchgate.net This reaction involves the addition of a thiol to an alkyne, typically catalyzed by an organic base. nih.govresearchgate.net In the context of copolymer synthesis, this compound can react with monomers containing alkyne functionalities to form polymer backbones incorporating thioether linkages alongside other functional groups. For instance, this compound has been used with alkyne monomers, such as those derived from succinic acid, to create resorbable copolyesters for applications in flexible bioelectronics. nih.govresearchgate.net The reaction conditions, including the choice of organic base catalyst (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)) and solvent (e.g., chloroform), as well as temperature, can influence the stereochemistry of the resulting polymer, affecting properties like crystallinity. nih.govresearchgate.net Thiol-yne polymerizations involving this compound can yield polymers with moderate molecular masses, typically in the range of 55–95 kDa, with relatively narrow molecular weight distributions characteristic of step-growth polymerizations. researchgate.net

Michael Addition Reactions for Polyamide Elastomers

The thiol groups of this compound can undergo Michael addition reactions with monomers containing activated double bonds, such as acrylamide (B121943) derivatives, to synthesize polyamide elastomers. extrica.comrsc.orgresearchgate.net This approach offers a route to polyamide elastomers under milder reaction conditions compared to traditional bulk fusion polymerization methods, aligning with green chemistry principles. extrica.comresearchgate.net In this synthesis, this compound acts as a chain extender, reacting with diacrylamide (B3188283) monomers to form polymer chains with amide linkages and thioether linkages resulting from the Michael addition. extrica.comresearchgate.net Catalysts such as 1,5-diazabicyclo[4.3.0]nona-5-ene (DBN) can be used to facilitate the Michael addition reaction. extrica.com This method allows for the preparation of polyamide elastomers with tunable mechanical properties by varying the ratios of monomers and the molecular weights of the dimercaptan chain extenders used. extrica.comresearchgate.net

Thiol-Dibromomaleimide Polymerization for Polythioethers

This compound can participate in polymerization reactions with dibromomaleimide (DBM) through a thiol-substitution mechanism to synthesize polythioethers. acs.org This reaction involves the displacement of bromide atoms on DBM by the thiol groups of this compound, forming thioether bonds and incorporating unsaturated maleimide (B117702) rings into the polymer backbone. acs.org The polymerization typically proceeds in the presence of a base, such as triethylamine (B128534) (TEA), in a suitable solvent like N-methyl-2-pyrrolidone (NMP). acs.org This method provides a simple strategy for synthesizing polythioethers that can be easily degraded and modified. acs.org The resulting polymers contain pendant imide N-H groups that can be further functionalized, for example, via imide-yne click reactions. acs.org Polythioethers synthesized using this method with various dithiols, including this compound, have shown molecular weights ranging from 7.3 to 68.2 kDa. acs.org

Electrochemical Polymerization for Disulfide-Bonded Polymers

Electrochemical polymerization offers a method to synthesize polymers containing disulfide bonds in the main chain from this compound. smolecule.comresearchgate.netnii.ac.jpsemanticscholar.org This technique involves applying an electric potential or current to a solution of the dithiol monomer, leading to the oxidative coupling of the thiol groups to form disulfide linkages. Studies on the electrochemical polymerization of this compound in different solvents, such as dichloromethane (B109758) (CH2Cl2) and acetonitrile (B52724) (CH3CN), have shown that the solvent can significantly impact the polymerization process and the resulting polymer's molecular weight. researchgate.netnii.ac.jp In dichloromethane, the number-average molar mass (Mn) of the polymer has been observed to increase with the amount of charge passed through the circuit, indicating a stepwise polymerization mechanism. researchgate.netnii.ac.jp The cleavage of disulfide bonds in the polymer can occur at the anode through oxidation. nii.ac.jp The molecular weight of the resulting poly(this compound) can be regulated by the addition of additives like benzylmercaptan. nii.ac.jp

Influence of this compound on Polymer Properties

The incorporation of this compound into polymer structures significantly influences their properties, including mechanical, thermal, and degradation characteristics. As a long, flexible aliphatic dithiol, this compound contributes to the soft segments in copolymer systems, impacting properties such as flexibility and elasticity. nih.govresearchgate.netscribd.com

In thiol-yne copolymer systems, stoichiometric variations of this compound have been shown to tune polymer degradation, mechanical properties, and crystallinity. nih.govresearchgate.net Increasing the proportion of this compound can increase the hydrophobicity of the resulting copolyesters. nih.govresearchgate.net The length of the dithiol spacer, such as the decane (B31447) chain in this compound, can affect the molecular weight achieved in polymerization, with longer spacers sometimes helping to overcome solubility issues and yield higher molecular weight polymers in certain systems. acs.org

In polyamide elastomers synthesized via Michael addition, the use of this compound as a chain extender contributes to the flexibility of the polymer chains. extrica.comresearchgate.net The ratio of this compound to other monomers influences the ratio of soft to hard segments, thereby affecting the mechanical strength and strain at break of the resulting elastomers. extrica.comresearchgate.net

Polymers containing disulfide bonds formed from this compound, such as those produced by air oxidation or electrochemical polymerization, can exhibit biodegradability. nih.govresearchgate.net The presence of the cleavable disulfide bond in the polymer backbone allows for degradation under certain conditions, such as in basic soil environments. nih.govresearchgate.net

The molecular weight and molecular weight distribution of polymers synthesized with this compound are critical factors determining their mechanical and physical properties. Different polymerization methods yield polymers with varying molecular weights and polydispersity indices. acs.orgresearchgate.netacs.orgnii.ac.jprsc.org For instance, polymers with high molecular weights (e.g., >100,000 g/mol ) and low polydispersity indices (e.g., ≤ 2) can be achieved in some poly(disulfide) synthesis methods. google.com

Table 1: Examples of Polymerization Reactions and Resulting Polymer Characteristics Involving this compound

| Polymerization Mechanism | Co-monomer(s) | Catalyst/Conditions | Resulting Polymer Type | Notable Properties/Findings |

| Air Oxidation | - | Basic conditions (e.g., NaOH in methanol), air flow | Poly(disulfide) | Biodegradable, molecular weight can be influenced by conditions. nih.govgoogle.comresearchgate.netfrontiersin.orgacs.org |

| Thiol-Yne Click Chemistry | Alkyne-functionalized monomers (e.g., succinate) | Organic base (e.g., DBU), controlled temperature | Copolyester | Tunable degradation, mechanical properties, and crystallinity; hydrophobicity increased; moderate molecular weight (55-95 kDa). nih.govresearchgate.net |

| Michael Addition | Acrylamide derivatives | Organic base (e.g., DBN) | Polyamide Elastomer | Excellent mechanical properties, tunable strain rate and tensile strength; mild reaction conditions. extrica.comresearchgate.net |

| Thiol-Dibromomaleimide Polymerization | Dibromomaleimide (DBM) | Base (e.g., TEA), solvent (e.g., NMP) | Polythioether | Easily degradable and modifiable; contains unsaturated backbone and pendant N-H groups; molecular weight 7.3-68.2 kDa. acs.org |

| Electrochemical Polymerization | - | Electrochemical cell, solvent (e.g., CH2Cl2, CH3CN) | Disulfide-Bonded Polymer | Molecular weight depends on solvent and charge; stepwise polymerization in CH2Cl2; molecular weight can be regulated. researchgate.netnii.ac.jp |

Table 2: Molecular Weight Data Examples for Polymers from this compound

Impact on Polymer Degradation and Crystallinity

The inclusion of this compound in polymer systems can influence both their degradation behavior and crystallinity. For instance, in copolyester systems, stoichiometric variations of this compound, a long and hydrophobic dithiol, can tune polymer degradation, mechanical properties, and crystallinity. northwestern.eduresearchgate.netnih.gov The introduction of disulfide groups into a polymer backbone, such as in poly-(disulfanyl-n-decane) synthesized from this compound, has been shown to render the material more prone to biodegradation, achieving approximately 20% degradation in basic soil conditions at room temperature within three months in one study. nih.govnih.gov

Crystallinity in polymers incorporating dithiols can also be influenced by the dithiol spacer length. Increasing the dithiol spacer length can positively affect polymerization by overcoming solubility issues and facilitating high molecular weight polymers. acs.org Short-chain dithiols can lead to good packing ability and highly crystalline polymeric structures, which may result in solubility issues. acs.org

Crosslinker Chain Length Effects on Mechanical Properties (e.g., Adhesive and Cohesive Strength, Modulus)

The chain length of dithiol crosslinkers, including this compound, plays a significant role in determining the mechanical properties of crosslinked polymers, such as adhesives. Studies on acrylic pressure-sensitive adhesives have explored the effect of crosslinker chain length using dithiols like 1,2-ethanedithiol (B43112), 1,5-pentanedithiol (B1584520), and this compound. ucsb.edu These dithiols provide a range of molecular weights between crosslinkers, allowing for the assessment of their impact on properties like polymer modulus, adhesive strength, and cohesive strength. ucsb.edu Research suggests that there is an optimal crosslinker chain length for maximizing adhesive properties, following a "Goldilocks' Principle". ucsb.edu In one study, 1,5-pentanedithiol exhibited the highest adhesive strength, while this compound yielded the weakest adhesive strength among the tested dithiols. ucsb.edu However, this compound demonstrated high cohesive strength, comparable to that of 1,5-pentanedithiol. ucsb.edu

Stereochemical Control in Polymer Backbones

This compound can be involved in polymerization reactions where the stereochemistry of the polymer backbone can be controlled. In the synthesis of resorbable barrier polymers for flexible bioelectronics, this compound has been used in thiol-yne click chemistry to form copolymers where the stereochemistry of the alkene in the copolymer backbone can be controlled. northwestern.eduresearchgate.netnih.gov This stereochemical control, specifically the cis:trans ratio of the alkene, can be modulated by factors such as the organobase catalyst, solvent polarity, and reaction temperature. northwestern.eduresearchgate.net Higher cis content has been empirically correlated with increased crystallinity. northwestern.eduresearchgate.net This control over stereochemistry allows for the independent tuning of mechanical and degradative properties in biomaterials. google.com

Molecular Weight Control in Poly(disulfide) Synthesis

This compound can be used in the synthesis of poly(disulfides), and its chain length, along with reaction conditions, can influence the molecular weight of the resulting polymers. In ultrafast poly(disulfide) synthesis using organocatalysts, this compound has been examined as a dithiol monomer. acs.org Increasing the dithiol spacer length generally leads to higher molecular weight polymers. acs.org While 1,5-pentanedithiol yielded the highest molecular weight (Mn = 85.6 kDa) in one study, this compound also afforded promising molecular weights (Mn = 19.7 kDa). acs.org The choice of catalyst and reaction time can also impact the molecular weight and dispersity of the poly(disulfides). acs.org

Data on Molecular Weights of Poly(disulfides) from Different Dithiols:

| Dithiol | Molecular Weight (Mn, kDa) |

| 1,3-Propanedithiol | Insoluble |

| 1,4-Butanedithiol | 15.4 |

| 1,5-Pentanedithiol | 85.6 |

| 1,8-Octanedithiol | 21.0 |

| This compound | 19.7 |

| Ethylene glycol bis-mercaptoacetate | 2.37 |

| 2,2′-(ethylenedioxy)diethanedithiol | 10.2 |

| 1,4-Benzenedithiol | Insoluble |

| 1,4-Benzenedimethanethiol | Insoluble |

| Synthetic dithiol having a phosphorus unit | 10.2 |

*Data compiled from search result acs.org.

Post-Polymerization Modification Strategies

Polymers synthesized using this compound can undergo post-polymerization modifications to introduce new functionalities.

Functionalization via Imide-Yne Click Reactions

Polymers containing imide groups in their backbone, which can be synthesized using monomers like dibromomaleimide and dithiols such as this compound, can be functionalized via imide-yne click reactions. acs.org This reaction involves the reaction between the N-H bonds in the polymer backbone's imide groups and propiolate esters, typically catalyzed by an organocatalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). acs.org This strategy allows for the introduction of various functional groups onto the polymer chain after the initial polymerization, highlighting a useful feature of this chemistry. acs.org

Nanoparticle Assembly and Functionalization

The unique structure of this compound enables it to act as a molecular linker, directing the organization of nanoparticles into ordered structures and modifying their surface properties. This directed assembly is crucial for creating functional nanomaterials with tailored characteristics.

Directing the Assembly of Gold Nanoparticles (AuNPs)

Research has explored different strategies for assembling AuNP monolayers using dithiols. One approach involves the self-assembly of an alkanedithiol monolayer on a gold substrate, followed by the adsorption of uncapped AuNPs from solution. rsc.org This creates a layer of AuNPs linked to the substrate via the dithiol SAM. rsc.org Further assembly can involve adding a second layer of alkanedithiol, creating molecule-nanoparticle-molecule sandwiches. rsc.orgrsc.org Studies using this compound in such architectures have shown enhanced electrical conductance compared to single alkanedithiol SAMs without nanoparticles, suggesting efficient electron transport pathways through the assembled structures. rsc.orgrsc.org

Another method involves functionalizing core nanoparticles with this compound SAMs, which then act as anchors for the adsorption of satellite AuNPs, enabling the formation of core-satellite nanoassemblies with controlled numbers of satellites. koreascience.kr The immersion time during the adsorption of satellite AuNPs influences the number of satellites attached to the core nanoparticles. koreascience.kr

Regioselective Adsorption on Gold Nanoarrows for Programmable Self-Assembly

This compound has been utilized for the programmable self-assembly of gold nanoarrows (GNAs), which possess distinct convex-concave structures. nih.govnih.govresearchgate.net The regioselective adsorption of this compound on specific facets, edges, and vertexes of the GNAs dictates the assembly mode. nih.govnih.govresearchgate.net This regioselectivity is primarily governed by the local curvature of the nanoarrows. nih.govnih.govresearchgate.net

Studies have demonstrated that varying the concentration of this compound can lead to different assembly modes, such as vertex-to-vertex, vertex-to-edge, edge-to-edge, edge-to-facet, and facet-to-facet arrangements. nih.govresearchgate.net A two-step assembly process involving initial blocking with 1-dodecanethiol (B93513) followed by this compound adsorption can further control the assembly, leading to novel wing-engaged modes. nih.govnih.govresearchgate.net This approach highlights how the geometric morphology of nanoparticles, combined with regioselective functionalization by dithiols like this compound, can be used to program the formation of complex superstructures. nih.govnih.govresearchgate.net

Here is a table summarizing the observed assembly modes of gold nanoarrows with this compound: nih.govresearchgate.net

| Assembly Method | Dithiol Concentration | Observed Assembly Modes |

| One-step dithiol-induced | Low (e.g., 5 μM) | Vertex-to-vertex, Vertex-to-edge |

| One-step dithiol-induced | Higher | Vertex-to-vertex, Vertex-to-edge, Edge-to-edge, Edge-to-facet, Facet-to-facet |

| Two-step thiol-dithiol-induced (with 1-dodecanethiol blocking) | 10 μM 1,10-DDT (20 μM 1-dodecanethiol) | Edge-to-edge, Edge-to-facet, Facet-to-facet |

| Two-step thiol-dithiol-induced (with 1-dodecanethiol blocking) | 10 μM 1,10-DDT (40 μM 1-dodecanethiol) | Edge-to-wing (main mode) |

Attachment of Gold Nanoparticles to Electrodes

This compound is employed to attach gold nanoparticles to electrodes, primarily gold electrodes, through the formation of SAMs. smolecule.comacs.org The dithiol molecules create a molecular bridge between the gold electrode surface and the gold nanoparticles. smolecule.comacs.org This attachment is based on the strong affinity of the thiol groups for gold. smolecule.comacs.org

The formation of this compound SAMs on gold electrodes provides a platform for the subsequent chemisorption of AuNPs. rsc.orgrsc.orgcapes.gov.br This process is crucial for fabricating modified electrodes used in various electrochemical applications, including biosensors and molecular electronics. smolecule.comacs.org The stability and organization of the dithiol SAM on the electrode surface influence the amount of AuNPs that can be immobilized and, consequently, the electrochemical properties of the modified electrode. acs.org Studies have shown that the electron transfer properties of layer-by-layer assemblies containing SAMs and AuNPs on electrodes are strongly dependent on the nature of the base SAM and the quantity of immobilized AuNPs. acs.org

Self-Assembly of InAs Nanocrystals on GaAs

This compound has been used as a molecular linker to facilitate the self-assembly of indium arsenide (InAs) nanocrystals on gallium arsenide (GaAs) substrates. aip.org The dithiol molecules provide a chemical link between the InAs nanocrystals and the GaAs surface, enabling their controlled immobilization. aip.org

This self-assembly process is important for creating hybrid nanostructures with tailored electronic and optical properties. aip.org The organic linker molecules, such as this compound, play a role in controlling the coupling and tunneling properties between the semiconductor substrate and the nanocrystals. aip.org Furthermore, the coadsorption of gold nanoparticles on the GaAs substrate, linked by molecules like this compound, has been shown to enhance the photoluminescence from the InAs nanocrystals, with the enhancement factor depending on the properties of the organic linkers used. aip.org This highlights the versatility of this compound in bridging different types of nanomaterials and influencing their optoelectronic characteristics.

Biosensor Development and Biointerface Engineering

This compound plays a significant role in the development of biosensors and the engineering of biointerfaces, primarily through the formation of SAMs that serve as a base for immobilizing biomolecules or nanoparticles used in sensing. smolecule.com

Surface Plasmon Resonance (SPR) Biosensors with this compound SAMs and AuNPs

This compound SAMs, often in conjunction with gold nanoparticles, are utilized in the fabrication of Surface Plasmon Resonance (SPR) biosensors. rsc.orgrsc.orgcapes.gov.brresearchgate.netresearchgate.netresearchgate.net The process typically involves forming a this compound SAM on a gold SPR chip. rsc.orgrsc.orgcapes.gov.brresearchgate.netresearchgate.netresearchgate.net The terminal thiol groups of the SAM then provide attachment points for gold nanoparticles. rsc.orgrsc.orgcapes.gov.brresearchgate.netresearchgate.netresearchgate.net These immobilized AuNPs increase the surface area and enhance the local refractive index changes upon biomolecular binding, thereby improving the sensitivity of the SPR signal. rsc.orgrsc.org

This architecture allows for the immobilization of proteins and other biomolecules onto the AuNPs or the SAM-modified surface for label-free detection in real-time. rsc.orgrsc.orgcapes.gov.brresearchgate.net For example, bovine serum albumin (BSA) has been used as a model protein to demonstrate the effectiveness of SPR biosensors fabricated with this compound SAMs and chemisorbed gold nanoparticles. capes.gov.brresearchgate.netresearchgate.net A larger SPR response to BSA has been observed on AuNP-coated SAM surfaces compared to bare SAM surfaces, indicating enhanced detection capabilities. researchgate.netresearchgate.net The use of SAMs with AuNPs provides a versatile and robust platform for controlling surface chemistry and spatial arrangement of capture molecules, leading to improved biosensor performance and adaptability for a wide range of applications. rsc.orgrsc.org

Here is a summary of the fabrication process for an SPR biosensor using this compound SAMs and AuNPs: rsc.orgrsc.orgcapes.gov.br

| Step | Description |

| 1 | Formation of this compound SAM on a gold substrate. |

| 2 | Chemisorption of gold nanoparticles onto the SAM surface via thiol-gold bonding. |

| 3 | Immobilization of the target protein or biomolecule onto the AuNPs or SAM. |

| 4 | SPR measurement for detection and analysis of biomolecular interactions. |

The integration of gold nanoparticle monolayers into SPR biosensors through linkers like this compound represents a significant advancement in biosensing technology, enabling the detection of lower concentrations of analytes and offering high sensitivity and specificity. rsc.orgrsc.org

Electrolyte-Gated Transistor (EGT) Biosensors with Self-Assembled Multilayers (SAMLs)

This compound plays a role in the development of operationally stable and reproducible electrolyte-gated transistor (EGT) biosensors through its use in self-assembled multilayers (SAMLs) for electrode passivation. Effective electrode passivation is critical for the reliable performance of transistor-based biosensors operating in aqueous electrolytes over multiple measurements. A highly effective method involves using a facile solution-processed SAML with excellent insulation properties. This SAML is constructed by the consecutive self-assembly of three different molecular layers, including this compound, vinyl-polyhedral oligomeric silsesquioxane, and 1-octadecanethiol (B147371). This passivation technique enables EGTs to operate stably in phosphate-buffered saline (PBS) during repeated measurements without short-circuiting. nih.gov

The SAML-passivated EGT biosensor can be fabricated with a solution-processed In₂O₃ thin film, which functions as both a semiconducting channel in the transistor and a functionalizable biological interface for a bioreceptor. nih.gov For instance, a SAML-passivated EGT including an In₂O₃ thin film has been demonstrated for the detection of Tau protein, a biomarker for Alzheimer's disease, utilizing a Tau-specific DNA aptamer as the bioreceptor in a PBS solution with low ionic strength to minimize the charge-screening effect. nih.gov This type of SAML-passivated EGT biosensor, functionalized with a Tau-specific DNA aptamer, has shown ultrasensitive, quantitative, and reliable detection of Tau protein across a wide concentration range, from 1 × 10⁻¹⁵ to 1 × 10⁻¹⁰ M, exceeding typical clinical requirements, by monitoring changes in different transistor parameters. nih.gov

Integration in Dope-Coded Biosensing Particles for Protein Detection

This compound is utilized in the fabrication of dope-coded biosensing particles designed for scalable, high-throughput protein detection. These particles, typically hexagonal disks approximately 8 µm in diameter and 280 nm thick, are composed of multiple layers including biosensing, coding, magnetic, and adhesive layers. aip.org The coding is achieved through patterned boron doping, a technique that alters the local material and electrical properties of the particle, allowing for flexible decoding using various scanning probe or optical tools. aip.org

In the fabrication process, a gold layer on the particles is modified by exposure to this compound chemical vapor. aip.org Following this, the samples are overexposed with buffered HF to remove a sacrificial oxide underlayer and slightly etch the doped regions of the polysilicon, creating a small recession (1-2 nm) that facilitates topographical or optical decoding. aip.org The modified particles are then sandwiched between a gold-coated silicon substrate, enabling their assembly and subsequent use in protein detection. aip.org This approach offers advantages such as uniform particle surface area, scalability to submicron sizes, a large coding range, convenient handling, and flexibility in application compared to conventional spotting-based protein detection systems and other coded particles. aip.org

Engineering Bio-Recognition Interfaces for Biomolecule Interactions

This compound is employed in engineering bio-recognition interfaces, particularly in the context of surface plasmon resonance (SPR) biosensors, to facilitate biomolecule interactions. SAMs of this compound can be fabricated on a gold substrate. rsc.orgresearchgate.net These SAMs provide terminal thiol groups that enable the chemisorption of gold nanoparticles (Au-NPs). rsc.orgresearchgate.net The strong covalent bonds formed between the Au-NPs and the SAM create a stable platform for the immobilization of proteins, serving as a crucial step in developing SPR biosensors. rsc.orgresearchgate.net

The integration of Au-NPs onto the this compound SAM significantly enhances the performance of SPR biosensors. rsc.orgresearchgate.net The Au-NPs increase the local refractive index changes that occur upon biomolecular binding, thereby improving the sensitivity of the SPR signal. rsc.orgresearchgate.net This enhanced sensitivity allows for the detection of lower concentrations of analytes. rsc.orgresearchgate.net The use of SAMs in conjunction with Au-NPs offers a versatile and robust method for developing SPR biosensors, providing precise control over the surface chemistry and the spatial arrangement of capture molecules, which leads to improved biosensor performance. rsc.orgresearchgate.net For example, bovine serum albumin (BSA) has been used as a test protein to demonstrate the effectiveness of this approach, showing a larger SPR response on SAM surfaces with adsorbed gold nanoparticles compared to sensors with a bare SAM. researchgate.net

This compound can also be used in mixed SAMs to control the density of target molecules for studying biomolecule interactions at the single-molecule level using techniques like dynamic force spectroscopy (DFS). nih.govmdpi.com By using a mixed solution of this compound and a diluent thiol like 1-octanethiol (e.g., in a 1/100 ratio) on a gold-coated substrate, a SAM with a reduced density of reactive thiol groups from this compound can be formed. nih.govmdpi.com This controlled density helps to avoid multiple-bonding events during DFS measurements, which is important for accurate analysis of individual molecular interactions, such as the streptavidin-biotin interaction. nih.govmdpi.com

Functionalization for Enhanced Sensitivity in Biosensing

Functionalization using this compound contributes to enhanced sensitivity in biosensing applications, particularly through its ability to facilitate the incorporation of signal-amplifying elements like gold nanoparticles and to create well-defined interfaces for biomolecule immobilization. As discussed in Section 5.2.4, the SAM of this compound on a gold substrate provides terminal thiol groups that act as anchor points for the chemisorption of gold nanoparticles. rsc.orgresearchgate.net This process is a key functionalization step that significantly enhances the sensitivity of SPR biosensors by amplifying the signal generated upon biomolecular binding. rsc.orgresearchgate.net

Beyond serving as a direct linker for nanoparticles, SAMs formed from this compound can be engineered to present specific functionalities for capturing target biomolecules. The terminal thiol groups that are not bound to the surface or nanoparticles can be further modified with biorecognition elements (e.g., antibodies, aptamers) that specifically bind to the analyte of interest. This functionalization creates a highly specific bio-recognition interface. The ordered structure and controllable thickness of SAMs formed by molecules like this compound contribute to the reproducibility and reliability of the biosensing platform. acs.org The ability of dithiol molecules to efficiently immobilize metal nanoparticles on metal surfaces is a key aspect of their utility in creating functionalized interfaces for biosensing. acs.org

Molecular Electronics and Optoelectronics

This compound is relevant in the fields of molecular electronics and optoelectronics due to its ability to form molecular junctions and facilitate electrical connections at the nanoscale.

Fabrication of Molecular Junctions for Charge Transport Studies

This compound is used in the fabrication of molecular junctions to study charge transport at the single-molecule level or through ensembles of molecules. In studies involving gold nanoparticle-based molecular devices, this compound can be used as a linker molecule. rsc.orgresearchgate.netrsc.org Devices consisting of gold nanoparticles sandwiched between double layers of alkanedithiol linkers, including this compound, have been fabricated using a bottom-up assembly method. rsc.orgresearchgate.netrsc.org This method involves self-assembling an alkanedithiol monolayer on a gold substrate, followed by nanoparticle adsorption and then the assembly of a second alkanedithiol layer. rsc.orgresearchgate.netrsc.org These structures are then typically sandwiched between gold substrates and a top contact (e.g., eGaIn) to measure their electrical properties. rsc.orgresearchgate.netrsc.org Studies have shown that the electrical conductance of double SAM junctions with gold nanoparticles linked by this compound is higher than that of corresponding thinner single alkanedithiol SAMs. rsc.orgresearchgate.netrsc.org

In single-molecule junction experiments, techniques like scanning tunneling microscopy (STM) break junctions are used to investigate the charge transport properties of individual molecules. This compound has been studied in Au|alkanedithiol|Au junctions using this method. arxiv.orgnih.gov Conductance histograms obtained from STM measurements of this compound have revealed multiple peaks, suggesting the existence of more than one set of junction configurations. arxiv.org Theoretical studies comparing charge transport across alkanes like decanedithiol (B8210547) and alkenes have analyzed the contributions of ballistic and coupling mechanisms to the current and conductance. nih.gov

Solution-Processed Soldering of Carbon Nanotubes

This compound is employed in a simple, lithography-free, solution-based method for soldering carbon nanotubes (CNTs), particularly multi-walled carbon nanotubes (MWNTs), to create Ohmic contacts for flexible electronics. purdue.edupurdue.eduresearchgate.netnih.govresearchgate.net This technique involves self-assembling a monolayer of a soldering precursor, which consists of Pd²⁺ anchored to this compound, onto gap electrodes, typically made of gold. purdue.edupurdue.eduresearchgate.netnih.govresearchgate.net MWNTs are then aligned across these gap electrodes via solvent evaporation. purdue.edupurdue.eduresearchgate.netnih.govresearchgate.net

The nanosoldering is achieved through thermal or electrical activation, or a combination of both. purdue.edupurdue.eduresearchgate.netnih.govresearchgate.net Electrical activation, in particular, utilizes Joule heating at the contacts, leading to selective soldering of the nanotubes and the formation of a conductive metal contact. purdue.edupurdue.eduresearchgate.net The estimated temperature generated at the MWNT-Au interface during electrical activation is around 150 °C. purdue.edupurdue.eduresearchgate.net Following activation, a washing step ensures that only the MWNTs spanning across the gap electrodes are selectively retained. purdue.edupurdue.eduresearchgate.netnih.gov This solution-processed soldering method results in robust joints capable of withstanding strain from bending flexible substrates and ultrasonication. purdue.edupurdue.eduresearchgate.netnih.gov The specific contact resistance can be estimated using the transmission line model. purdue.edupurdue.eduresearchgate.net

Enhancement of Phototransistor Responsivity in Colloidal Quantum Dot Devices

This compound (DDT) has been explored as a long-chain dithiol ligand to enhance the responsivity of phototransistors based on lead sulfide (B99878) (PbS) colloidal quantum dots (QDs) integrated with indium gallium zinc oxide (InGaZnO) researchgate.netnih.govbohrium.comnih.govresearchgate.net. Traditional infrared photodetectors often face limitations due to the high costs of materials like InGaAs and HgCdTe researchgate.netnih.govbohrium.comnih.gov. PbS QDs offer a promising, low-cost alternative for near-infrared (NIR) detection due to their high optical absorption coefficient, tunable bandgap, and compatibility with low-cost solution-based processing researchgate.netnih.govbohrium.comnih.gov.

Innovative techniques such as ligand exchange processes are used to improve the performance of PbS QD photodetectors. While short ligands like 1,2-ethanedithiol (EDT) and tetrabutylammonium (B224687) iodide (TBAI) have been used, the use of long-chain dithiol ligands like this compound has shown benefits researchgate.netnih.govbohrium.comnih.gov. Long-chain dithiol ligands are effective in suppressing horizontal electron transport/leakage and electron trapping, which positively impacts responsivity researchgate.netnih.govbohrium.comnih.gov.

Research utilizing a novel ligand-exchange technique with this compound has led to the development of high-performance hybrid phototransistors researchgate.netnih.govbohrium.comresearchgate.net. These devices have demonstrated detectivity exceeding 10¹⁴ Jones researchgate.netnih.govbohrium.comresearchgate.net. The long-ligand PbS QDs/InGaZnO hybrid phototransistor shows significant potential for NIR low-dose imaging and optical communication, particularly for detecting weak light signals at low frequencies researchgate.netnih.govbohrium.comnih.govresearchgate.net. The use of long-chain molecules like this compound acts as molecular "locks" that restrict lateral electron movement between quantum dots while enhancing vertical charge injection into the semiconductor channel cardiff.ac.uk. This re-engineering of the quantum dot interface suppresses unwanted charge loss and contributes to achieving high responsivity in solution-processed NIR detectors cardiff.ac.uk.

Development of Hybrid Phototransistors for Near-Infrared Photodetection

The development of hybrid phototransistors for near-infrared photodetection has benefited from the use of this compound in conjunction with colloidal quantum dots and amorphous oxide semiconductors researchgate.netresearchgate.net. These hybrid devices integrate the light-absorbing properties of quantum dots with the gate-tunable electrical properties of oxide semiconductor layers researchgate.net.

In a typical hybrid configuration, an oxide-quantum dot-oxide layer structure forms the active channel of the phototransistor researchgate.net. The quantum dot layer, often composed of PbS QDs, is situated between layers of an amorphous oxide semiconductor, such as silicon-doped indium-zinc-oxide (SIZO) researchgate.net. The QDs absorb incident light and generate photocarriers, which are then transported to the electrodes under the control of back-gated voltages researchgate.net.

The ligand exchange process using this compound plays a crucial role in optimizing the performance of these hybrid phototransistors researchgate.netnih.govbohrium.comresearchgate.net. By modifying the surface of the colloidal quantum dots, this compound helps to manage charge transport within the device structure, leading to enhanced responsivity and detectivity in the near-infrared range researchgate.netnih.govbohrium.comresearchgate.net. This approach contributes to overcoming limitations of traditional infrared photodetector materials and advancing the capabilities of NIR photodetection for applications such as low-dose imaging and optical communication researchgate.netnih.govbohrium.comnih.govresearchgate.net.

Corrosion Inhibition Studies

This compound has been investigated for its potential as a corrosion inhibitor, particularly in the context of protecting metal surfaces.

Synergistic Effects with Surfactants for Zinc Anode Protection

The self-discharge caused by corrosion in zinc-air batteries (ZABs) can lead to reduced coulombic efficiency and lower energy efficiency nih.gov. To address this, additives are introduced into the electrolyte to inhibit self-corrosion during battery dormancy while also allowing for stable adsorption-desorption cycles during operation to maintain discharge power nih.gov. Achieving both strong binding for a protective film during dormancy and easy desorption for operation presents a challenge nih.gov.

Research has explored the synergistic effect of this compound (DD) in combination with surfactants as corrosion inhibitors for zinc anodes in the alkaline electrolyte of zinc-air batteries nih.govorcid.orgdntb.gov.uamdpi.comablesci.comresearchgate.netcolab.wsresearchgate.net. Specifically, the combination of this compound with a surfactant, such as octylphenol (B599344) polyoxyethylene ether phosphate (B84403) (OP-10P), has been studied as a combined anti-corrosion additive in ZABs with concentrated alkaline solutions nih.govcolab.ws.

Studies have indicated that these combined inhibitors can efficiently inhibit the self-corrosion of zinc during the dormancy phase nih.govcolab.ws. The inhibition efficiency has been reported to reach as high as 99.9% at optimized proportions of the inhibitors nih.govcolab.ws. The proposed mechanism involves the preferential adsorption of the surfactant (OP-10P) onto the zinc surface, followed by the deposition of chelates formed between this compound and Zn²⁺ ions on the outer layer nih.govcolab.ws. This process forms a multilayer protective film on the zinc surface nih.govcolab.ws. This multilayer film is reported to have fine hydrophobic performance and retains ion transport channels with homogeneous pores, which helps to weaken dendrite formation and side reactions during galvanostatic cycles, thereby improving the stability of ZABs in discharge and charging cycles nih.govcolab.ws.

A probable model has been established to discuss the actual working mechanism of this synergistic inhibition on the zinc surface nih.govcolab.ws. This approach represents a dynamic combination of additives and zinc, along with a multi-channel strategy for the protective layer, designed to address issues of self-corrosion and discharge cycle stability in zinc-air batteries nih.gov.

Detailed Research Findings and Data

Research on 1,10-decanedithiol provides detailed insights into its behavior in various material systems.

SAM Structure and Orientation: Studies on SAMs of alkanedithiols, including this compound, on gold surfaces have shown that the molecular orientation can transition from a lying-down configuration for very short chains to a standing-up phase as the chain length increases. aip.org For dithiols, the formation of looped structures becomes a possibility, especially for longer chains and at lower solution concentrations during the self-assembly process. rug.nlnih.govresearchgate.net XPS measurements have been used to determine the binding configuration of the thiol groups to the gold surface and to assess the quality and coverage of the SAM. nih.govfkit.hr

Electrical Transport in Molecular Junctions: In molecular electronic junctions utilizing alkanedithiol SAMs, the electrical conductivity is found to decrease exponentially with increasing molecular length. researchgate.netmdpi.compnas.org This exponential decay is characteristic of electron tunneling through the saturated alkane chain. The attenuation factor, which describes the rate of this decay, is influenced by the electronic structure of the molecule and its coupling to the electrodes. mdpi.com Studies involving this compound in such junctions contribute to the understanding of charge transport mechanisms at the nanoscale. researchgate.net

Effect of Chain Length on Adhesive Properties: Research on acrylic pressure-sensitive adhesives crosslinked with different dithiols, including this compound, has demonstrated a correlation between crosslinker chain length and adhesive performance. ucsb.edu While 1,5-pentanedithiol (B1584520) (C5) showed the highest adhesive strength in one study, this compound (C10) exhibited high cohesive strength but weaker adhesive strength compared to shorter dithiols tested. ucsb.edu This suggests an optimal chain length exists for maximizing specific adhesive properties, illustrating the importance of the C10 chain length in this context. ucsb.edu

Current Research Trajectories

Direct Synthesis Approaches

The direct synthesis of this compound typically involves methods that introduce thiol groups onto a decane (B31447) backbone or modify existing functional groups. Common approaches include the alkylation of thiols with appropriate alkyl halides and the reduction of corresponding disulfides. smolecule.com

Optimization of Reaction Conditions for High Purity and Yield

Achieving high purity and yield in this compound synthesis is crucial for its application in sensitive areas like pharmaceuticals and advanced materials. While specific detailed protocols for the optimization of this compound synthesis for maximum purity and yield were not extensively detailed in the search results, general principles of organic synthesis apply. These typically involve careful control of parameters such as temperature, reaction time, reactant stoichiometry, solvent choice, and catalyst selection. Purification techniques like distillation, crystallization, and chromatography are essential for isolating the desired product with high purity. For instance, in the synthesis of related dithiol-based polymers, reaction conditions, including catalyst type and solvent, significantly impacted molecular weight and solubility, highlighting the importance of optimization. acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. semanticscholar.org While direct information on the application of green chemistry specifically to this compound synthesis was limited in the search results, the broader field of organic synthesis is increasingly adopting greener approaches. These include the use of environmentally benign solvents, such as 2-methyl tetrahydrofuran (B95107) and cyclopentyl methyl ether, or solvent-free conditions, and the development of more efficient and less toxic catalysts. semanticscholar.org Biocatalytic processes, for example, are considered sustainable alternatives to traditional methods, offering high selectivity and product purity. mdpi.com The synthesis of 1,10-decanediol (B1670011) diacetate, a related decane derivative, has been achieved through a green and efficient method involving tandem benzoin (B196080) condensation and hydrodeoxygenation reactions, suggesting potential avenues for greener this compound synthesis. rsc.org

Synthesis of Functionalized this compound Analogues

Functionalized analogues of this compound are synthesized to impart specific properties or reactivities, enabling their use in targeted applications such as radiopharmaceuticals, polymers, and biosensors.

Synthesis of 4-Hexadecyl-4,7-diaza-1,10-decanedithioacetate (AHDD) and its Rhenium-188 Complexation

4-Hexadecyl-4,7-diaza-1,10-decanedithioacetate (AHDD) is a functionalized derivative of a decanedithiol (B8210547) scaffold, developed for applications in nuclear medicine, specifically for complexation with Rhenium-188 (¹⁸⁸Re). researchgate.netnih.govsnu.ac.kr AHDD was synthesized as an improved compound compared to its predecessor, 4-hexadecyl-2,2,9,9-tetramethyl-4,7-diaza-1,10-decanedithiol (HTDD), to address issues of multi-step synthesis and low labeling yield associated with HTDD. nih.govsnu.ac.kr

The synthesis of AHDD typically involves multiple steps starting from a suitable precursor. One reported synthetic route for a related compound, HDD, involves steps such as protection, reaction with thioacetic acid, deprotection, and alkylation. researchgate.net AHDD, featuring acetyl groups, provides enhanced stability to the sulfhydryl groups within a kit formulation used for complexation with ¹⁸⁸Re. openmedscience.com

Rhenium-188 is a beta-emitting radionuclide with a half-life of approximately 17 hours, making it suitable for therapeutic applications. openmedscience.comnih.govresearchgate.net It is commonly produced from a ¹⁸⁸W/¹⁸⁸Re generator. nih.gov Complexation of AHDD with ¹⁸⁸Re results in a radiopharmaceutical, often formulated with Lipiodol, for targeted therapy, particularly for hepatocellular carcinoma (HCC). nih.govopenmedscience.comnih.gov

| Compound | Radiochemical Yield (%) | Radiochemical Purity (%) | Notes | Source |

| ¹⁸⁸Re-AHDD/Lipiodol (using AHDD Kit) | 74.82 ± 3.3 | 88.65 ± 2.8 | Overall yield and purity from freeze-dried kits. | researchgate.net |

| ¹⁸⁸Re-HDD/Lipiodol (experimental) | 90.2 ± 2.6 | >98.8 ± 0.2 (labeling efficiency) | High yield after extraction with Lipiodol. | nih.gov |

| ¹⁸⁸Re-N-DEDC Lipiodol (using modified DEDC kits) | 87.17 ± 2.7 | 95.43 ± 2.3 | Alternative with improved yield and purity. | nih.gov |

| ¹⁸⁸Re-N-DEDC complex (immediately after labeling) | - | 90.83 ± 3.24 | Purity of the complex before Lipiodol formulation. | nih.govthieme-connect.com |

Precursor Synthesis for this compound-Derived Polymers

This compound serves as a monomer in the synthesis of various polymers, particularly poly(disulfide) polymers. acs.orggoogle.com The synthesis of these polymers involves the formation of sulfur-sulfur bonds between dithiol compounds. google.com

Poly(disulfide) polymers can be synthesized through oxidative polymerization of dithiols. While oxygen alone can polymerize dithiols, the uncatalyzed reaction is often slow and may not achieve high molecular weights. google.com Catalyzed reactions are typically employed to improve efficiency and yield higher molecular weight polymers. For instance, organocatalysts like triphenylphosphine (B44618) have been investigated for ultrafast poly(disulfide) synthesis from dithiols, including this compound. acs.org The molecular weight of the resulting polymers can be influenced by the dithiol chain length and reaction conditions. acs.org

This compound can also be used in the synthesis of thiourethane polymers through anionic step-growth polymerization with diisocyanate monomers. google.com In such syntheses, this compound acts as a di-thiol functionalized monomer. google.com The location of the thiol groups at the ends of the decane chain in this compound is thought to increase crystallinity in the resulting polymer. google.com

Furthermore, this compound is used in the synthesis of functionalized monomers that are precursors for polymers used in specific applications. For example, thiolated-2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC-SH), a zwitterionic monomer used to functionalize membranes for fouling resistance, is synthesized by combining MPC with this compound. mdpi.com This reaction involves the addition of the thiol group of this compound across the alkene double bond in MPC. mdpi.com

Derivatization for Enhanced Specificity in Biosensing Applications

This compound is utilized in the derivatization of surfaces and molecules to enhance specificity in biosensing applications. Its ability to form self-assembled monolayers (SAMs) on gold and other metal surfaces through strong thiol-metal bonds is particularly valuable. smolecule.comresearchgate.net These SAMs provide a platform for immobilizing biomolecules and creating well-defined interfaces for studying biomolecular interactions. smolecule.comresearchgate.net

Derivatization of surfaces with this compound SAMs allows for the subsequent attachment of other functional entities, such as gold nanoparticles, which can further enhance biosensor sensitivity. researchgate.net Gold nanoparticles can be chemisorbed onto the terminal thiol groups of the this compound SAM, creating a nanostructured surface suitable for protein immobilization. researchgate.net This approach has been demonstrated in the fabrication of surface plasmon resonance (SPR) biosensors for the detection of proteins like bovine serum albumin (BSA). researchgate.net The use of a dithiol SAM to attach gold nanoparticles to a gold surface has been shown to lead to a larger response to proteins compared to uncoated surfaces. researchgate.net

Beyond surface modification, this compound can be incorporated into the synthesis of complex molecules designed for specific biosensing tasks. For instance, a β-cyclodextrin derivative functionalized with a mercaptodecamethylene group, synthesized using this compound, has been employed in the fabrication of selective surface acoustic wave (SAW) sensors. mdpi.com This highlights how the dithiol can serve as a linker to attach recognition elements to a scaffold for targeted analyte detection.

| Biosensing Application Example | This compound Role | Derivatization Strategy | Outcome | Source |

| SPR Biosensor for Protein Detection | Formation of SAM on gold surface. | This compound SAM followed by gold nanoparticle chemisorption. | Enhanced response to proteins (e.g., BSA). | researchgate.net |

| SAW Sensor for Organophosphorus Detection | Used in the synthesis of a functionalized β-cyclodextrin derivative. | Incorporation into a mercaptodecamethylene linker attached to β-cyclodextrin. | Selective detection of target analyte (e.g., sarin). | mdpi.com |

| Germanium Biosensors | Covalent grafting on germanium surfaces. | Formation of a robust monolayer for preventing non-specific adsorption and allowing bioconjugation. | Selective detection of biomolecules (e.g., streptavidin). | researchgate.net |

Biodegradation and Environmental Considerations of 1,10 Decanedithiol and Its Polymers

Biodegradability Assessment in Environmental Matrices (e.g., Soil)

The biodegradability of 1,10-decanedithiol and its related polymers, particularly in soil, has been investigated to assess their environmental persistence. Studies have evaluated the degradation of both the monomer this compound and a disulfide-based polymer derived from it in soil environments. nih.govresearchgate.netresearchgate.net These assessments often employ methods that monitor the breakdown of the materials over time. nih.govfrontiersin.org

Monitoring of Volatile Degradation Products (e.g., CO2, O2, CH4)

A common method for determining the inherent biodegradability of plastic materials in soil involves measuring the amounts of evolved gases such as carbon dioxide (CO2). nih.govfrontiersin.org Respirometer systems are utilized to monitor the evolution of CO2, as well as the consumption of oxygen (O2) and the evolution of methane (B114726) (CH4), which are indicative of microbial respiration and anaerobic degradation processes. nih.govfrontiersin.org Studies on the biodegradation of this compound and its disulfide-based polymer in soil have employed such respirometry systems to track these volatile degradation products. nih.govfrontiersin.org Additionally, advanced techniques like proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) can provide a comprehensive and time-dependent fingerprint of the volatile organic compounds (VOCs) emitted during the degradation process. nih.govresearchgate.netfrontiersin.orgresearchgate.net This allows for a more detailed understanding of the degradation pathways and intermediate products formed. nih.govresearchgate.net

Impact on Soil Microbial Populations

The presence of polymers in soil can influence the native microbial populations. Research has indicated that the introduction of certain polymers, including the disulfide-based polymer derived from this compound, can have an impact on the soil microbial community. frontiersin.org Initial studies have shown changes in the general count of microbes in soil samples containing the tested polymer compared to control soils. frontiersin.org While fungal populations may not show significant differences, distinct variations have been observed in specific bacterial populations, such as those on Bacillus cereus agar (B569324) and gram-negative bacteria on Eosin Methylene (B1212753) Blue Agar (EMBA). frontiersin.org These findings suggest that the degradation of these materials can selectively affect different groups of soil microorganisms. frontiersin.org

Influence of Environmental Conditions (e.g., pH) on Degradation Rate

Environmental conditions, particularly pH, play a significant role in the rate of plastic biodegradation in soil. nih.govfrontiersin.org Studies have shown that the degradation of the disulfide-based polymer of this compound is significantly more efficient under basic soil conditions (e.g., pH ~8.5) compared to neutral conditions (e.g., pH ~6). nih.govfrontiersin.org This highlights the sensitivity of the degradation process to the surrounding chemical environment. nih.govfrontiersin.org Temperature is also a known factor influencing biodegradation rates, with studies often conducted at room temperature or slightly elevated temperatures to simulate environmental conditions or optimize degradation. nih.govresearchgate.net

Design of Biodegradable Polymers Incorporating this compound

The need for biodegradable plastic materials, especially in applications like agriculture, has driven research into designing polymers that can degrade in the environment. nih.govresearchgate.netresearchgate.net this compound and other 1,ω-dithiols have been explored as monomers for the creation of such materials. nih.govresearchgate.netfrontiersin.org

Introduction of Disulfide Groups for Enhanced Biodegradation

A key strategy for enhancing the biodegradability of polymers is the introduction of cleavable linkages within the polymer backbone. Disulfide bonds, formed by the oxidation of thiol groups, are particularly useful in this regard. nih.govnih.gov Polymers synthesized from dithiols like this compound contain disulfide linkages in their backbone. nih.govresearchgate.netfrontiersin.org These disulfide bonds can be cleaved under specific environmental conditions, such as in the presence of reductive agents or through enzymatic activity, triggering the degradation of the polymer chains. nih.govnih.govresearchgate.netacs.org This approach allows for the design of polymers that can maintain their structural integrity during use but degrade more readily once they enter a suitable environment. researchgate.netresearchgate.net

Development of Bio-Degradable Plastics for Agricultural Applications

Plastics are widely used in agriculture, but their persistence in the environment poses significant challenges. nih.govresearchgate.netfrontiersin.org The development of biodegradable plastics for agricultural applications, such as mulching films, is therefore a vital area of research. nih.govresearchgate.netresearchgate.neteuropean-bioplastics.org Polymers derived from 1,ω-dithiols, including this compound, through processes like thermally activated air oxidation, have been investigated as potentially biodegradable materials for these applications. nih.govresearchgate.netfrontiersin.org These disulfide-based polymers have shown biodegradability in soil, suggesting their potential to reduce the environmental burden of conventional agricultural plastics. nih.govresearchgate.netresearchgate.net While the degradation rate needs to be suitable for the specific application's service life, the incorporation of disulfide bonds offers a promising route to developing biodegradable plastics for agriculture. nih.gov

Computational and Theoretical Studies of 1,10 Decanedithiol Systems

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules, MD can provide insights into the structural dynamics, interactions, and conformational changes of 1,10-decanedithiol in different environments.